2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine is an organic compound that features a complex structure with multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine typically involves multiple steps. One common method includes the bromination and chlorination of a benzene ring, followed by the introduction of difluoroethanamine. The process may involve:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).
Amination: Introducing the amine group through a reaction with difluoroethanamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often performed in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-chlorophenyl)acetic acid
- 2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid
- 2-(3-Bromo-4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)ethanamine
Uniqueness
What sets 2-(3-Bromo-4-chlorophenyl)-2,2-difluoroethan-1-amine apart from similar compounds is its specific combination of halogen substitutions and the presence of the difluoroethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrClF2N |
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Molecular Weight |
270.50 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrClF2N/c9-6-3-5(1-2-7(6)10)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
UNIKJUTWQCEICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)(F)F)Br)Cl |
Origin of Product |
United States |
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